Gerberinside

Descripción

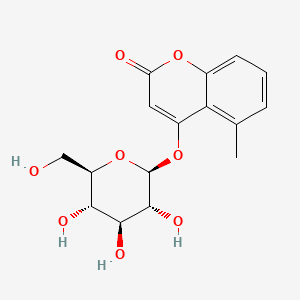

Structure

3D Structure

Propiedades

Número CAS |

76474-54-9 |

|---|---|

Fórmula molecular |

C16H18O8 |

Peso molecular |

338.31 g/mol |

Nombre IUPAC |

5-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C16H18O8/c1-7-3-2-4-8-12(7)9(5-11(18)22-8)23-16-15(21)14(20)13(19)10(6-17)24-16/h2-5,10,13-17,19-21H,6H2,1H3/t10-,13-,14+,15-,16-/m1/s1 |

Clave InChI |

DXBGTODWNFZHCD-LMXXTMHSSA-N |

SMILES |

CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérico |

CC1=C2C(=CC=C1)OC(=O)C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canónico |

CC1=C2C(=CC=C1)OC(=O)C=C2OC3C(C(C(C(O3)CO)O)O)O |

Otros números CAS |

76474-54-9 |

Sinónimos |

gerberinside |

Origen del producto |

United States |

Occurrence and Distribution of Gerberinside in Biological Systems

Primary Botanical Sources: Gerbera hybrida and Related Gerbera Species

Gerbera species, particularly Gerbera hybrida, are established sources of Gerberinside. This ornamental plant, a hybrid derived from Gerbera jamesonii and Gerbera viridifolia, is rich in several polyketide-derived compounds, including this compound, Gerberin (B1228038), and Parasorboside (B1228848) helsinki.finih.govfrontiersin.org. This compound, chemically identified as 4-β-d-glycopyranosyloxy-5-methylcoumarin, has been isolated from the flowers of Gerbera jamesonii researchgate.net. Furthermore, research indicates that this compound, along with Gerberin and Parasorboside, can serve as biomarkers for resistance to powdery mildew in Gerbera hybrida plants, suggesting its presence and importance in the plant's defense system nih.gov. Another species, Gerbera anandria, has also been reported to contain this compound nih.gov. The aglycone of this compound, 4-hydroxy-5-methylcoumarin (B12959802), is considered taxonomically restricted to Gerbera species nih.govfrontiersin.org.

Presence in Other Taxa within Asteraceae Family (e.g., Mutisia spp.)

Beyond the Gerbera genus, derivatives related to this compound's aglycone have been identified in other members of the Asteraceae family, notably within the genus Mutisia nih.govfrontiersin.org. Studies on Mutisia species have reported the isolation of compounds such as 5-methylcoumarin-4-glucoside and 11,12-dihydroxy-5-methylcoumestan from Mutisia orbignyana scielo.br. Other Mutisia species, including Mutisia acuminata and Mutisia friesiana, have also been investigated for their coumarin (B35378) and chromone (B188151) constituents mdpi.comconicet.gov.arresearchgate.netresearchgate.net. The subfamily Mutisioideae, to which both Gerbera and Mutisia belong, is a significant group within the Asteraceae family wikipedia.orgsi.edu.

Reported Occurrence in Taxonomically Unrelated Genera (e.g., Diospyros spp., Ethulia conyzoides, Acourtia cordata)

An occurrence of this compound has been reported in Diospyros species, which are taxonomically unrelated to the Gerbera genus nih.govfrontiersin.org. The genus Diospyros is known for its rich phytochemical profile, including naphthoquinones, triterpenoids, and steroids researchgate.netresearchgate.netnih.gov. While Ethulia conyzoides has been found to contain terpenoid 5-methylcoumarins, triterpenoids, and flavonoids scispace.com, and Acourtia cordata is noted for accumulating the sesquiterpene quinone perezone (B1216032) in its roots peerj.comresearchgate.netresearchgate.net, the specific presence of this compound in these latter two genera is not explicitly detailed in the provided research findings.

Distribution within Plant Tissues and Developmental Stages

Research into the tissue distribution of this compound primarily focuses on Gerbera hybrida. In this species, this compound, along with Gerberin and Parasorboside, are present in various tissues, with concentrations varying based on leaf age nih.gov. These compounds have been identified as potential biomarkers for resistance to powdery mildew, with higher concentrations observed in resistant varieties, irrespective of leaf age. This suggests this compound is present in leaf tissues and its levels may fluctuate with developmental stages nih.gov. While Gerberin and Parasorboside are noted to be produced in large amounts in all Gerbera tissues nih.gov, specific tissue localization data for this compound itself across different plant parts (roots, stems, flowers) is not extensively detailed in the current literature. For other genera where related compounds are found, such as Acourtia cordata, the sesquiterpene perezone has been reported to accumulate in the roots researchgate.netresearchgate.net.

Compound List:

this compound

Gerberin

Parasorboside

4-hydroxy-5-methylcoumarin

5-methylcoumarin-4-glucoside

11,12-dihydroxy-5-methylcoumestan

Perezone

5-hydroxyhexanoic acid 3-O-β-D-glucoside

Biosynthesis and Enzymology of Gerberinside

Precursor Pathways: Acetate-Mevalonate Pathway vs. Shikimate Pathway

The synthesis of compounds like Gerberinside, gerberin (B1228038), parasorboside (B1228848), and 4-hydroxy-5-methylcoumarin (B12959802) in Gerbera species is initiated through the acetate-malonate pathway frontiersin.orgresearchgate.netviper.ac.inkogistate.gov.ngslideshare.net. This pathway utilizes acetyl-CoA and malonyl-CoA as primary building blocks to construct the polyketide backbone. In contrast, the shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and common coumarins found in families like Apiaceae and Rutaceae, and is not the principal pathway for these specific Gerbera polyketides frontiersin.orgviper.ac.inkogistate.gov.ng.

Polyketide Synthases (PKSs) Involved in Backbone Synthesis

Gerbera species possess a family of 2-pyrone synthases (G2PS), which are chalcone (B49325) synthase-like polyketide synthases, responsible for initiating the synthesis of various polyketide derivatives. These enzymes are crucial for forming the foundational carbon backbone of these compounds.

Gerbera 2-Pyrone Synthase 1 (G2PS1) is identified as the enzyme that initiates the biosynthesis of gerberin and parasorboside researchgate.nethelsinki.finih.gov. In vitro enzymatic assays have confirmed that G2PS1 utilizes acetyl-CoA as the starter unit and malonyl-CoA as the extender unit to synthesize triacetolactone (TAL) , also known as 4-hydroxy-6-methyl-2-pyrone (B586867) frontiersin.orgresearchgate.nethelsinki.finih.gov. TAL serves as a putative precursor for gerberin and parasorboside frontiersin.orgresearchgate.netnih.gov. G2PS1 is recognized as the first identified plant type III PKS that uses acetyl-CoA as a starter and produces a lactone helsinki.fi.

Gerbera species also express Gerbera 2-Pyrone Synthase 2 (G2PS2) and Gerbera 2-Pyrone Synthase 3 (G2PS3) frontiersin.orgnih.govresearchgate.netebi.ac.ukresearchgate.netnih.gov. These enzymes, also described as chalcone synthase-like polyketide synthases, are necessary for the biosynthesis of 4-hydroxy-5-methylcoumarin (HMC) frontiersin.orgnih.govresearchgate.netebi.ac.ukresearchgate.net. G2PS2 is expressed in leaf blades and inflorescences, while G2PS3 is specific to roots frontiersin.orgnih.gov. Heterologous expression of G2PS2 or G2PS3 in tobacco leads to the formation of 4,7-dihydroxy-5-methylcoumarin (B8622344), which is considered an unreduced precursor of HMC nih.govebi.ac.uk.

The Gerbera 2-pyrone synthases (G2PS1, G2PS2, G2PS3) exhibit chalcone synthase-like characteristics frontiersin.orgresearchgate.netebi.ac.ukresearchgate.netnih.govresearchgate.nethelsinki.fioup.compsu.edumdpi.com. These enzymes are classified as type III polyketide synthases and possess altered starter substrate specificity compared to typical chalcone synthases frontiersin.orgresearchgate.netebi.ac.ukresearchgate.netnih.govoup.com. While chalcone synthases typically use 4-coumaroyl-CoA as a starter, G2PS enzymes, particularly G2PS1, utilize acetyl-CoA frontiersin.orghelsinki.fioup.com. This difference in substrate specificity allows them to initiate the synthesis of different polyketide backbones, leading to pyrone or coumarin (B35378) structures rather than chalcones.

Table 1: Key Enzymes in Gerbera Polyketide Biosynthesis

| Enzyme Name | Type of Enzyme | Primary Role | Substrates (Starter/Extender) | Product(s) / Intermediate(s) | References |

| Gerbera 2-Pyrone Synthase 1 (G2PS1) | Type III PKS | Initiates biosynthesis of gerberin and parasorboside | Acetyl-CoA / Malonyl-CoA | Triacetolactone (TAL, 4-hydroxy-6-methyl-2-pyrone) | frontiersin.orgresearchgate.nethelsinki.finih.gov |

| Gerbera 2-Pyrone Synthase 2 (G2PS2) | Type III PKS | Involved in HMC biosynthesis; expressed in leaves and inflorescences | Likely Acetyl-CoA / Malonyl-CoA (Pentaketide) | 4,7-dihydroxy-5-methylcoumarin (unreduced precursor of HMC) | frontiersin.orgnih.govresearchgate.netebi.ac.ukresearchgate.net |

| Gerbera 2-Pyrone Synthase 3 (G2PS3) | Type III PKS | Involved in HMC biosynthesis; root-specific | Likely Acetyl-CoA / Malonyl-CoA (Pentaketide) | 4,7-dihydroxy-5-methylcoumarin (unreduced precursor of HMC) | frontiersin.orgnih.govresearchgate.netebi.ac.ukresearchgate.net |

Post-PKS Tailoring Enzymes: Polyketide Reductases (PKRs)

Following the initial backbone synthesis by PKSs, post-PKS tailoring enzymes, such as polyketide reductases (PKRs), are essential for modifying the polyketide intermediates to form the final bioactive compounds. These enzymes typically reduce carbonyl groups or perform other modifications on the polyketide chain.

Two polyketide reductase candidates, Gerbera Reductase 1 (GRED1) and Gerbera Reductase 2 (GRED2) , have been identified in Gerbera hybrida researchgate.nethelsinki.fihelsinki.firesearcher.lifeoup.com. These enzymes are orthologues of Arabidopsis tetraketide α-reductase 2 (AtTKPR2) helsinki.fioup.com. GRED1 and GRED2 are involved in the biosynthesis of gerberin and parasorboside, catalyzing the reduction of the proximal ketone within the pentaketide (B10854585) chain, which is a crucial step prior to lactonization helsinki.fihelsinki.fi. They are also considered potential candidates for the final reduction step in 4-hydroxy-5-methylcoumarin (HMC) biosynthesis, although their specific role in HMC synthesis is still under investigation helsinki.fi. GRED1 and GRED2 have a broader expression pattern than anther-specific enzymes, suggesting their involvement in multiple polyketide pathways oup.com.

Table 2: Post-PKS Tailoring Enzymes in Gerbera

| Enzyme Name | Type of Enzyme | Primary Role | Potential Substrates / Intermediates | References |

| GRED1 | Polyketide Reductase | Catalyzes reduction of the proximal ketone in the pentaketide chain for gerberin/parasorboside biosynthesis; potential role in HMC biosynthesis. | Linear triketide/pentaketide intermediates. Catalyzes reduction of the proximal ketone within the pentaketide chain. | researchgate.nethelsinki.fihelsinki.fioup.com |

| GRED2 | Polyketide Reductase | Catalyzes reduction of the proximal ketone in the pentaketide chain for gerberin/parasorboside biosynthesis; potential role in HMC biosynthesis. | Linear triketide/pentaketide intermediates. Catalyzes reduction of the proximal ketone within the pentaketide chain. | researchgate.nethelsinki.fihelsinki.fioup.com |

Compound Name Table

this compound

Gerberin

Parasorboside

4-hydroxy-5-methylcoumarin (HMC)

Triacetolactone (TAL)

4-hydroxy-6-methyl-2-pyrone

4,7-dihydroxy-5-methylcoumarin

Acetyl-CoA

Malonyl-CoA

Chemical Structure Elucidation and Derivatization Studies

Structural Features as a Coumarin-like Glycosylated Molecule

Gerberinside is characterized as a coumarin (B35378) glycoside, a class of compounds known for their diverse biological activities and presence in various plant species researchgate.netnaturalproducts.net. Its molecular structure is defined by the formula C16H18O8 naturalproducts.net. This classification indicates that this compound comprises a coumarin core linked to a sugar moiety, specifically identified as glucose naturalproducts.net. The molecule is described as a coumarin-like glycosylated compound, highlighting its structural relationship to coumarins and the presence of an attached sugar unit frontiersin.org.

Aglycone Component: 4-Hydroxy-5-Methylcoumarin (B12959802)

The aglycone, which is the non-sugar part of a glycoside, of this compound has been identified as 4-hydroxy-5-methylcoumarin frontiersin.orgnih.gov. This specific coumarin derivative is considered rare and is notably characteristic of plants within the Asteraceae family, to which Gerbera species belong researchgate.net. Research has also indicated that 4-hydroxy-5-methylcoumarin exhibits significant antifungal activity, demonstrating higher efficacy in inhibiting the growth of certain fungi compared to other related compounds frontiersin.orgresearchgate.net.

Spectroscopic Methods for Structural Assignment in Research

The elucidation of this compound's chemical structure has relied heavily on sophisticated spectroscopic techniques, which provide detailed information about molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, has been pivotal in establishing the structure of this compound and related compounds researchgate.netresearchgate.netresearchgate.netnih.gov. Specifically, ¹H NMR and ¹³C NMR provide crucial data on the types and environments of hydrogen and carbon atoms within the molecule. Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for mapping the connectivity between atoms, thereby confirming the proposed structure researchgate.netresearchgate.net.

Selected spectroscopic data snippets for this compound, as reported in research, include:

Table 1: Selected ¹H and ¹³C NMR Data Snippets for this compound

| Type | Position/Group | Chemical Shift (δ) | Coupling (J) | Notes | Source(s) |

| ¹H NMR | 5-OH | 12.98 ppm | s | Phenolic hydroxyl | researchgate.net |

| 4'-OH | 10.41 ppm | s | Sugar hydroxyl | researchgate.net | |

| H-1'' | 5.08 ppm | d, J = 6.6 Hz | Anomeric proton of glucose | researchgate.net | |

| H-2' | 4.42 ppm | d, J = 6 Hz | Sugar proton | researchgate.net | |

| 8-OCH3 | 4.05 ppm | s | Methoxy group | researchgate.net | |

| 5-CH3 | 2.77 ppm | s | Methyl group on coumarin ring | researchgate.net | |

| ¹³C NMR | C-2 | 164.84 ppm | Coumarin lactone carbonyl | researchgate.net | |

| C-4 | 168.99 ppm | Coumarin carbonyl | researchgate.net | ||

| C-3 | 156.12 ppm | Coumarin double bond carbon | researchgate.net | ||

| C-2' | 74.59 ppm | Sugar carbon | researchgate.net | ||

| C-3' | 78.66 ppm | Sugar carbon | researchgate.net | ||

| C-4' | 70.88 ppm | Sugar carbon | researchgate.net | ||

| C-5' | 78.31 ppm | Sugar carbon | researchgate.net | ||

| C-6' | 62.21 ppm | Sugar methylene (B1212753) carbon | researchgate.net | ||

| 5-CH3 | 23.81 ppm | Methyl group on coumarin ring | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), plays a critical role in determining the exact mass of a compound, which aids in establishing its molecular formula and identifying its elemental composition measurlabs.combioanalysis-zone.com. HRMS techniques, such as HR-ESI-MS, have been applied in the structural elucidation of coumarin glycosides, including this compound researchgate.netresearchgate.net. These methods provide precise mass-to-charge (m/z) ratios that are essential for confirming the identity and purity of the isolated compound measurlabs.comresearchgate.net.

Reported Derivatization Strategies for Analytical Purposes

Derivatization is a fundamental technique in analytical chemistry that involves the chemical modification of a molecule to improve its analytical characteristics, such as volatility, thermal stability, or detectability research-solution.comnumberanalytics.comsigmaaldrich.com. Common derivatization reactions include silylation, alkylation, and acylation, which are often employed to render polar compounds more amenable to techniques like Gas Chromatography (GC) research-solution.comsigmaaldrich.com. While these strategies are widely applied for various analytes, including amino acids and pharmaceutical impurities sigmaaldrich.comthermofisher.com, specific derivatization methods tailored for this compound for analytical purposes have not been detailed in the provided research snippets.

Table of Compounds Mentioned:

this compound

4-Hydroxy-5-methylcoumarin

Triacetolactone

Demethylsuberosin

Xanthotoxol

8-hydroxybergaptol

Apigenin-7-O-β-d-glucopyranoside

Quercetin

Gerbelavinside A

Gerbelavinside B

Gerbelavinside C

Gerbelavinside F

Xanthotoxin

2-hydroxy-6-methylbenzoic acid

7-hydroxy-1(3H)-isobenzofuranone

β-sitosterol

Stigmasterol

8-methoxysmyrindiol

Sorbic acid

Ecological and Physiological Roles of Gerberinside

Involvement in Plant Defense Mechanisms

Plants, as sessile organisms, have evolved a sophisticated array of secondary metabolites to protect themselves from a multitude of threats, including pathogens, herbivores, and environmental stresses. Gerberinside is recognized as one such defensive compound within Gerbera hybrida. It is biosynthesized via a polyketide synthase (PKS) pathway, with its synthesis initiated by the enzyme GERBERA 2-PYRONE SYNTHASE 1 (G2PS1) researchgate.netresearchgate.net. The subsequent structural modifications, involving polyketide reductases (PKRs) such as GRED1 and GRED2, are critical for its final functional form researchgate.netresearchgate.net.

These polyketide-derived glycosylated molecules are known to impart a bitter taste to gerbera tissues, acting as a deterrent against herbivores helsinki.fi. Furthermore, the aglycone forms of these compounds have demonstrated direct inhibitory effects on the growth of various fungal pathogens, including Botrytis cinerea frontiersin.org. Gerberin (B1228038) and parasorboside (B1228848), closely related to this compound, are produced in substantial quantities across all gerbera tissues and accumulate in response to stress, serving as preformed defense compounds researchgate.net. The glycosylation of these molecules enhances their water solubility and stability, thereby improving their distribution and efficacy within the plant's defense system frontiersin.org.

Contribution to Plant Resistance to Pathogens (e.g., Powdery Mildew)

A significant ecological role of this compound is its contribution to Gerbera hybrida's resistance against fungal diseases, most notably powdery mildew (Podosphaera xanthii) frontiersin.orgresearchgate.netnih.govsidalc.net. Studies have revealed that varieties of Gerbera hybrida exhibiting higher resistance to powdery mildew possess significantly greater concentrations of this compound, alongside gerberin and parasorboside, compared to their susceptible counterparts frontiersin.orgresearchgate.netresearchgate.netnih.govsidalc.net. This differential accumulation suggests a direct correlation between the presence and quantity of these polyketides and the plant's ability to withstand pathogen attack.

Research has shown that when the biosynthetic pathway for gerberin and parasorboside is inhibited, gerbera plants exhibit increased susceptibility to fungal infections like Botrytis cinerea frontiersin.org. The aglycone of gerberin, for instance, has been demonstrated to inhibit the growth of several plant pathogens frontiersin.org. This evidence underscores the importance of these polyketides, including this compound, as crucial components of the plant's defense arsenal (B13267) against fungal pathogens.

Metabolite Profiling and Biomarker Identification for Plant Traits

The distinct accumulation patterns of metabolites like this compound in resistant versus susceptible plants make them valuable biomarkers for identifying and selecting for desirable traits in breeding programs. Metabolite profiling, often employing techniques such as ¹H nuclear magnetic resonance (NMR) spectroscopy coupled with chemometrics, allows for the identification of specific compounds associated with particular phenotypes frontiersin.orgnih.govnih.gov.

In the context of powdery mildew resistance in Gerbera hybrida, gerberin, parasorboside, this compound, and a related compound, 5-hydroxyhexanoic acid 3-O-β-D-glucoside, have been identified as key biomarkers frontiersin.orgresearchgate.netnih.govsidalc.net. These compounds consistently showed higher concentrations in resistant varieties, irrespective of leaf age frontiersin.orgresearchgate.net. A decision tree model developed based on the levels of these metabolites demonstrated a notable accuracy (57.7%) in distinguishing between resistant and susceptible gerbera plants, offering a practical tool for early-stage resistance screening in breeding efforts frontiersin.orgresearchgate.netnih.govsidalc.net. Metabolite profiling thus provides a powerful means to characterize phenotypic diversity and guide the development of more resilient plant varieties.

Table 1: Relative Concentration of Key Defense Metabolites in Resistant vs. Susceptible Gerbera Varieties

| Metabolite | Relative Concentration in Resistant Varieties | Relative Concentration in Susceptible Varieties | Role in Defense |

| Gerberin | Higher | Lower | Defense against pathogens and herbivores helsinki.fifrontiersin.org |

| Parasorboside | Higher | Lower | Defense against pathogens and herbivores helsinki.fifrontiersin.org |

| This compound | Higher | Lower | Defense against pathogens and herbivores helsinki.fifrontiersin.org |

| 5-hydroxyhexanoic acid 3-O-β-D-glucoside | Higher | Lower | Implicated in resistance to powdery mildew frontiersin.org |

Note: Concentrations are relative and based on findings in studies comparing resistant and susceptible Gerbera hybrida varieties.

Table 2: Performance of Decision Tree Model for Powdery Mildew Resistance Screening in Gerbera

| Metric | Value |

| Accuracy | 57.7% |

| Sensitivity | 72.0% |

| Specificity | 44.44% |

Note: Performance metrics for a decision tree model distinguishing resistant from susceptible Gerbera varieties based on metabolite profiles frontiersin.orgresearchgate.netnih.govsidalc.net.

Interactions within Plant Metabolic Networks

This compound is not an isolated compound but rather an integrated component of Gerbera hybrida's complex metabolic network. Its biosynthesis is intertwined with other pathways, particularly the polyketide synthesis cascade. The pathway leading to gerberin and parasorboside, which involves this compound, is initiated by G2PS1 and further processed by tailoring enzymes like GRED1 and GRED2 researchgate.netresearchgate.net. Interestingly, these tailoring enzymes show functional similarities to enzymes found in microbial polyketide synthase systems, indicating conserved biochemical strategies researchgate.nethelsinki.fi.

Advanced Analytical Methodologies for Gerberinside Research

Hyphenated Techniques for Identification and Quantification

HPLC-MS/MS and LC-ESI-QTOF

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and liquid chromatography electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) are powerful tools for the identification, quantification, and structural elucidation of plant metabolites like Gerberinside frontiersin.orgnih.govresearchgate.net. These hyphenated techniques enable the separation of complex mixtures and the subsequent detection and characterization of individual compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

In studies investigating powdery mildew resistance in gerbera, HPLC-MS/MS has been instrumental in identifying and assigning candidate signals to key metabolites, including this compound, which serve as biomarkers for resistance frontiersin.orgnih.gov. The LC-ESI-QTOF technique, specifically, has provided detailed mass spectrometric data for this compound, allowing for precise mass measurements and fragmentation analysis. For instance, data acquired using LC-ESI-QTOF in positive ion mode has identified the precursor ion [M+Na]+ at an m/z of 361.0894, with characteristic fragmentation peaks and a retention time of 1.492 minutes nih.gov. These detailed spectral fingerprints are crucial for confirming the identity and purity of this compound in plant extracts nih.gov. Furthermore, LC-MS/MS is recognized as a core component in advanced analytical workflows, often integrated with other spectroscopic methods for comprehensive structural investigation of plant metabolites researchgate.net.

Table 1: LC-ESI-QTOF Data for this compound (Positive Ion Mode)

| Parameter | Value | Reference(s) |

| Precursor Type | [M+Na]+ | nih.gov |

| Precursor m/z | 361.0894 | nih.gov |

| Collision Energy | 10 V, 20 V | nih.gov |

| Retention Time | 1.492 min | nih.gov |

| Top 5 Peaks (m/z) | 199.0373 (100%), 361.0893 (49.44%), 185.0436 (8.96%), 203.0649 (3.92%), 245.0754 (1.24%) | nih.gov |

NMR-Based Metabolomics and Metabolic Fingerprinting

Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR (1H NMR), is a cornerstone of metabolomics, offering high reproducibility and the ability to identify and quantify a wide array of metabolites with minimal sample preparation nih.govresearchgate.netresearchgate.net. NMR-based metabolomics and metabolic fingerprinting have been extensively applied to uncover the metabolic profiles of plants and identify compounds associated with specific traits, such as disease resistance nih.govresearchgate.netresearchgate.net.

In the context of gerbera resistance to powdery mildew, 1H NMR spectroscopy has been pivotal in identifying this compound and other polyketide derivatives, including gerberin (B1228038), parasorboside (B1228848), and 5-hydroxyhexanoic acid 3-O-β-D-glucoside, as key players in defense mechanisms frontiersin.orgnih.govresearchgate.netnih.gov. Metabolic fingerprinting using NMR allows for the comprehensive analysis of these complex mixtures, revealing differences between resistant and susceptible plant varieties nih.govresearchgate.net. Quantitative 1H NMR studies have further elucidated the accumulation patterns of this compound in different leaf ages of resistant and susceptible gerbera varieties, indicating that resistant varieties generally accumulate higher concentrations of this compound nih.gov.

Table 2: Key Metabolites Identified in Gerbera Resistance Studies

| Compound Name | Role in Resistance | Associated Technique(s) | Reference(s) |

| This compound | Biomarker | NMR, MS/MS, LC-MS | frontiersin.orgnih.govresearchgate.netnih.govnih.gov |

| Gerberin | Biomarker | NMR, MS/MS | frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net |

| Parasorboside | Biomarker | NMR, MS/MS | frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net |

| 5-hydroxyhexanoic acid 3-O-β-D-glucoside | Biomarker (new) | NMR, MS/MS | frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net |

Chemometric Approaches in Data Analysis

Chemometric methods are indispensable for extracting meaningful biological information from the high-dimensional data generated by metabolomic analyses. These statistical tools enable the exploration of complex relationships among multiple metabolites, the identification of patterns, and the development of predictive models.

Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)

Principal Component Analysis (PCA) is an unsupervised method used for dimensionality reduction and exploratory data analysis, revealing intrinsic structures and variations within a dataset frontiersin.orgnih.govresearchgate.netexplorationpub.commdpi.com. In gerbera research, PCA applied to 1H NMR spectra has successfully separated resistant from susceptible varieties, with principal components capturing significant variations in metabolite profiles frontiersin.orgnih.govresearchgate.net. For instance, one PCA model identified eight principal components that explained 50.3% of the total variance, with intergroup separation observed across a specific component frontiersin.orgnih.govresearchgate.net.

Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) is a supervised method that enhances the separation between predefined sample classes (e.g., resistant vs. susceptible) by maximizing the variance related to the class variable while minimizing the orthogonal variation nih.govresearchgate.netexplorationpub.comexplorationpub.comnih.gov. OPLS-DA has been crucial in identifying specific metabolites, including this compound, that strongly differentiate resistant gerbera varieties from susceptible ones frontiersin.orgnih.govresearchgate.net. Coefficient plots from OPLS-DA models, often validated by metrics such as R2Y and Q2, highlight the contribution of individual metabolites to the observed differences, with this compound signals frequently showing high significance nih.govresearchgate.net.

Decision Tree Models for Biomarker Prediction

Decision tree models offer a powerful approach for building predictive models that can classify samples and identify key biomarkers, particularly for complex biological phenomena like plant disease resistance frontiersin.orgnih.govresearchgate.netnih.gov. These models create a hierarchical structure of if-then rules based on metabolite concentrations, enabling the prediction of resistance status.

Table 3: Decision Tree Model Performance for Predicting Gerbera Resistance

| Metric | Value | Reference(s) |

| Accuracy | 57.7% | frontiersin.orgnih.govresearchgate.netnih.gov |

| Sensitivity | 72% | frontiersin.orgnih.govresearchgate.netnih.gov |

| Specificity | 44.44% | frontiersin.orgnih.govresearchgate.netnih.gov |

Compound List:

this compound

Gerberin

Parasorboside

5-hydroxyhexanoic acid 3-O-β-D-glucoside

Theoretical and Computational Investigations of Gerberinside

Molecular Modeling and In Silico Approaches

The exploration of Gerberinside's biological activities and potential mechanisms of action has been advanced through the use of molecular modeling and in silico techniques. These computational methods allow for the prediction of molecular interactions and potential biological targets, providing a rational basis for further experimental investigation.

A significant in silico approach applied to this compound, also identified as 5-methyl coumarin-4β-glucoside (5MCG), is computational target fishing. This method is employed to identify the potential pharmacological targets of a molecule. One such study utilized reverse docking, a computational technique that predicts the binding of a small molecule to a library of known protein structures. The PharmMapper web-based tool was used for this purpose, identifying potential protein targets for this compound. bibliomed.org

Following the identification of potential targets through reverse docking, molecular docking simulations are performed to further investigate the interaction between this compound and the predicted protein targets. This technique models the binding of the ligand (this compound) into the active site of the target protein, providing insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions. For instance, in a study on 5-methylcoumarin-4-β-glucoside, molecular docking was used to visualize the interactions with the active site residues of identified target proteins like Carbonic anhydrase 2 and Carbonic anhydrase 12. bibliomed.org

These in silico analyses provide valuable preliminary data on the potential bioactivities of this compound, guiding further research into its therapeutic applications. The findings from such computational studies can help in understanding the compound's mechanism of action at a molecular level.

Studies on Structure-Activity Relationships within Plant Systems

The role of this compound in the defense mechanisms of Gerbera hybrida against pathogens has been a key area of investigation, with studies focusing on its structure-activity relationship in the context of plant resistance. Research has indicated that this compound, along with other polyketide derivatives like gerberin (B1228038) and parasorboside (B1228848), functions as a biomarker for resistance to powdery mildew. nih.gov

A notable study employed a chemometrics approach, specifically using a decision tree model, to analyze the relationship between the concentrations of these compounds and the resistance of different gerbera varieties to powdery mildew. The decision tree model identified this compound as the primary compound for discriminating between resistant and susceptible varieties. nih.gov This suggests a strong correlation between the presence and concentration of this compound and the plant's ability to resist fungal infection.

The model demonstrated that varieties with higher concentrations of this compound were more likely to be resistant to powdery mildew. nih.gov This highlights a direct structure-activity relationship where the molecular structure of this compound contributes significantly to the plant's defense response. The glycosylation of the aglycone, 4-hydroxy-5-methylcoumarin (B12959802), to form this compound is a key structural feature that may influence its stability, solubility, and ultimately its bioactivity within the plant system.

The findings from these studies not only elucidate the mechanism of resistance in gerbera but also provide a valuable tool for breeding programs, allowing for the screening of new varieties with enhanced disease resistance based on their metabolic profiles. nih.gov

Computational Chemistry Applications in Natural Product Research

The study of natural products like this compound has greatly benefited from the application of computational chemistry. These methods offer a powerful means to investigate the chemical and biological properties of complex molecules, accelerating the process of drug discovery and development from natural sources.

Computational approaches are instrumental in several stages of natural product research. For instance, they can be used for the structural characterization of newly isolated compounds. Techniques such as Density Functional Theory (DFT) and computational NMR spectroscopy can help in elucidating the correct three-dimensional structure of a molecule from several possible isomers.

Furthermore, computational methods are widely used to predict the biological activity of natural products. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two prominent examples. wikipedia.orgnih.govmdpi.comnih.govmdpi.com Molecular docking, as applied to this compound, predicts the binding modes and affinities of the compound to potential biological targets. bibliomed.org QSAR models, on the other hand, correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, un-synthesized molecules.

The integration of computational and experimental approaches is a crucial strategy in modern natural product research. High-throughput virtual screening, a computational technique, can be used to screen large libraries of natural products against a specific biological target, identifying potential hits for further experimental validation. wikipedia.org This synergy allows for a more efficient and targeted approach to discovering novel therapeutic agents from nature's vast chemical diversity.

Interactive Data Table: Computational Studies on this compound and Related Compounds

| Compound | Computational Method | Focus of Study | Key Finding |

| This compound (5-methyl coumarin-4β-glucoside) | Reverse Docking, Molecular Docking | Identification of pharmacological targets | Potential interaction with Carbonic anhydrase 2 and 12 bibliomed.org |

| This compound | Decision Tree Model | Plant resistance to powdery mildew | Key biomarker for resistance in Gerbera hybrida nih.gov |

Future Research Directions and Biotechnological Potential

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthetic pathway of gerberinside is only partially understood, presenting a critical knowledge gap for its biotechnological application. This compound consists of a 4-hydroxy-5-methylcoumarin (B12959802) aglycone attached to a sugar moiety. frontiersin.orgnih.gov Research indicates that the biosynthesis of this aglycone in Gerbera is governed by two specific 2-pyrone synthase enzymes, G2PS2 and G2PS3, which are chalcone (B49325) synthase-like polyketide synthases. frontiersin.orgnih.gov These enzymes are responsible for the formation of 4,7-dihydroxy-5-methylcoumarin (B8622344). nih.gov

However, the subsequent enzymatic steps leading to the final this compound structure are yet to be characterized. Key uncharacterized steps include:

The specific glycosyltransferase(s) responsible for attaching the glucose moiety to the 4-hydroxy-5-methylcoumarin aglycone. Identifying and characterizing this enzyme is crucial for understanding the complete pathway.

Potential modifying enzymes such as hydroxylases, methyltransferases, or acyltransferases that might further decorate the molecule, leading to the diversity of related compounds observed in Gerbera species.

Future research should focus on a combination of transcriptomics, proteomics, and metabolomics to identify candidate genes and enzymes involved in these final steps. Techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in Gerbera hybrida could then be employed to validate the function of these candidate enzymes, providing a complete map of the this compound biosynthetic pathway.

Genetic Engineering for Enhanced Production in Model Systems

The sustainable and scalable production of high-value plant metabolites is a significant goal in biotechnology. Once the complete biosynthetic pathway of this compound is elucidated, metabolic engineering strategies can be employed to enhance its production in heterologous model systems like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.govmdpi.com These systems offer rapid growth and contained fermentation, overcoming the limitations of extraction from the native plant.

Key strategies for enhancing production include:

Pathway Modularization : Assembling the biosynthetic genes into optimized modules or relocating them to specific cellular compartments, such as peroxisomes, can enhance metabolic flux and prevent the loss of intermediates to competing pathways. nih.govmdpi.com

CRISPR-based Tools : Advanced genetic tools like CRISPR-Combo can be used to simultaneously knock out competing pathways while activating the expression of the this compound pathway genes, thereby redirecting metabolic resources towards the desired compound. mdpi.com

The successful engineering of microbial chassis for the production of other complex plant compounds, such as terpenoid indole alkaloids and artemisinin precursors, serves as a promising blueprint for the heterologous production of this compound. nih.govresearchgate.netoup.com

Role of this compound in Broader Plant-Environment Interactions

Current evidence strongly links higher concentrations of this compound with resistance to powdery mildew (Podosphaera xanthii) in Gerbera hybrida. frontiersin.orgnih.gov Resistant varieties consistently accumulate more this compound in their leaves compared to susceptible ones, suggesting it functions as a pre-formed chemical defense (phytoanticipin). frontiersin.orgnih.gov These defenses are crucial for a plant's ability to combat pathogens from the earliest stages of infection. nih.govapsnet.org

However, the role of this compound likely extends beyond this single interaction. Future ecological research should investigate:

Antifeedant Properties : Many secondary metabolites, particularly glycosides, serve as deterrents to insect herbivores. nih.gov Studies are needed to determine if this compound deters common gerbera pests. Related compounds like parasorboside (B1228848) have demonstrated antifeedant activity, suggesting a similar role for this compound could be possible. frontiersin.org

Allelochemical Functions : Plants release secondary metabolites into the soil, influencing the growth of neighboring plants and interacting with soil microbes. researchgate.net Research could explore whether this compound is exuded from roots and what effect it has on the surrounding soil microbiome and plant community.

Understanding these broader ecological functions will provide a more complete picture of this compound's importance to the survival and fitness of Gerbera in its natural environment.

Application in Plant Breeding Programs for Resistance Traits

The strong correlation between this compound concentration and powdery mildew resistance makes it an excellent biomarker for breeding programs. frontiersin.orgnih.govresearchgate.net Developing new, disease-resistant Gerbera cultivars is a major objective for breeders to reduce reliance on chemical fungicides and improve crop sustainability. ashs.org

This compound can be integrated into breeding programs through several approaches:

Metabolite-Assisted Selection : Breeders can screen large populations of gerbera seedlings by quantifying the levels of this compound in leaf tissues. This allows for the early selection of individuals with a genetic predisposition for high-level accumulation and, consequently, enhanced resistance. A predictive model using this compound concentration as the key discriminator has been shown to classify resistant varieties with high accuracy. nih.gov

Marker-Assisted Selection (MAS) : Once the key genes in the this compound biosynthetic pathway are identified (as per section 8.1), molecular markers (like SNPs or SSRs) linked to these genes can be developed. nih.govnih.gov MAS allows breeders to select for desirable genes directly from a DNA sample, which is often faster and more efficient than chemical analysis, accelerating the breeding cycle. wikipedia.orgunime.itmdpi.com

By leveraging this compound as a direct or indirect selection target, breeders can more effectively and rapidly develop new Gerbera hybrida cultivars with durable, genetically-based resistance to major diseases.

The table below summarizes findings from a study comparing this compound levels in powdery mildew resistant and susceptible Gerbera hybrida varieties, highlighting its potential as a biomarker.

| Variety Type | Leaf Age | Mean this compound Concentration (nmol/g FW) |

| Resistant | Young | 142.1 |

| Resistant | Old | 100.8 |

| Susceptible | Young | 63.9 |

| Susceptible | Old | 45.2 |

| Data adapted from research on polyketide derivatives in Gerbera hybrida resistance. frontiersin.orgnih.gov |

Exploration of Derivatization and Analogs with Modified Biological Activities in Plants

Chemical modification of natural products is a powerful strategy to create new molecules with enhanced or novel biological activities. nih.gov The targeted synthesis of this compound derivatives and analogs could lead to compounds with improved properties for plant protection. This involves making specific changes to the core structure of this compound and then testing the new compounds' effects.

Potential research directions in this area include:

Modifying the Aglycone : Alterations to the 4-hydroxy-5-methylcoumarin core, such as adding or changing functional groups (e.g., hydroxyl, methoxy groups), could influence its antifungal potency or stability within the plant tissue.

Altering the Glycosidic Bond : The sugar moiety often affects a compound's solubility, stability, and transport within the plant. Synthesizing analogs with different sugars or changing the nature of the glycosidic linkage could modify these properties.

Structure-Activity Relationship (SAR) Studies : A systematic approach, where a series of related analogs are synthesized and tested, can establish a clear relationship between chemical structure and biological function. nih.gov This knowledge can guide the design of more effective plant defense compounds.

The goal of such exploration would be to create novel compounds that could potentially be applied exogenously to protect susceptible plants or to inform the engineering of biosynthetic pathways to produce more potent defensive molecules in planta. The principles for this work are well-established from studies on other natural products like berberine, where structural modifications have led to analogs with different pharmacological activities. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Gerberinside’s biochemical mechanisms?

- Method : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

- Feasibility: Ensure access to analytical tools (e.g., HPLC for compound purity verification).

- Novelty: Identify gaps via systematic literature reviews (e.g., "What structural analogs of this compound lack documented bioactivity profiles?").

- Use databases like PubMed or SciFinder to validate gaps .

Q. What experimental design principles are critical for studying this compound’s bioactivity?

- Method :

- Controls : Include positive/negative controls to isolate this compound-specific effects.

- Reproducibility : Document protocols per Beilstein Journal guidelines (e.g., detailed synthesis steps, purity thresholds ≥95%) .

- Variables : Define independent (e.g., concentration) and dependent variables (e.g., enzyme inhibition rate) explicitly .

Q. How should researchers conduct a literature review to contextualize this compound studies?

- Method :

- Background vs. Foreground Questions : Start with broad queries (e.g., "Role of flavonoids in neuroprotection") before narrowing to this compound-specific mechanisms .

- Databases : Use Google Scholar with advanced operators (e.g.,

site:.edu "this compound" AND "in vitro") to filter academic sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological effects?

- Method :

- Data Triangulation : Cross-validate findings via multiple assays (e.g., compare ELISA results with Western blotting for protein interaction studies).

- Statistical Robustness : Apply Bayesian analysis to quantify uncertainty in conflicting datasets .

- Replication : Use open-access protocols (e.g., protocols.io ) to verify prior results independently .

Q. What frameworks support the integration of multi-omics data in this compound research?

- Method :

- Systems Biology Approaches : Combine transcriptomic, proteomic, and metabolomic data using tools like Cytoscape for network analysis.

- Validation : Use knockout models or CRISPR-Cas9 editing to test hypothesized pathways .

- Data Tables : Structure results to compare fold-changes across omics layers (e.g., Table 1: "Differential Gene Expression in this compound-Treated Cells") .

Q. How can computational models improve the prediction of this compound’s pharmacokinetics?

- Method :

- In Silico Tools : Use SwissADME or pkCSM to predict absorption, distribution, and toxicity.

- Validation : Correlate predictions with in vivo data (e.g., murine plasma concentration-time curves) .

- Parameters : Include logP, polar surface area, and bioavailability scores in models .

Methodological Best Practices

-

Data Contradiction Analysis :

-

Ethical Considerations :

- Disclose conflicts of interest (e.g., funding sources) per NIH guidelines .

- Share raw data via repositories like Zenodo to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.